6-Chloro-4-fluoro-1H-indazole
Overview
Description
6-Chloro-4-fluoro-1H-indazole, also known as CF-Indazole, is a heterocyclic compound that is part of a family of compounds known as indazoles. It is one of the most commonly studied compounds in the indazole family, and has been the subject of numerous scientific studies due to its potential applications in various fields.
Scientific Research Applications
Molecular Interaction Studies
One study focuses on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, demonstrating the importance of 6-Chloro-4-fluoro-1H-indazole in understanding intermolecular interactions, including C–H⋯π and lp⋯π interactions. These interactions were studied using different thermal techniques and supported by quantum mechanical calculations, providing deeper insights into the nature of these interactions (Shukla et al., 2014).
Corrosion Inhibition
Another application involves the use of triazole derivatives as corrosion inhibitors for mild steel in acid media. The study evaluated the inhibition efficiencies of these compounds, revealing their potential in protecting metals against corrosion, further supported by quantum chemical calculations to understand the relationship between molecular structure and inhibition efficiency (Li et al., 2007).
Click Chemistry in Drug Discovery
Click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, represents a powerful tool in drug discovery, illustrating the significance of 6-Chloro-4-fluoro-1H-indazole in synthesizing compounds that readily associate with biological targets. This method is highlighted for its high degree of dependability and bio-compatibility (Kolb & Sharpless, 2003).
Development of Organic Functional Materials
The development of donor-acceptor-type biheteroaryl fluorophores through C-H activation showcases the role of 6-Chloro-4-fluoro-1H-indazole in organic synthesis. This approach enables the construction of a large library of fluorophores with tunable emissions, contributing significantly to the field of organic electronics and fluorescence imaging (Cheng et al., 2016).
Anticancer Research
In the realm of anticancer research, the compound has been utilized in the discovery and optimization of novel classes of antagonists, demonstrating its utility in developing therapeutics targeting specific ion channels involved in pain and inflammation pathways (Rooney et al., 2014).
properties
IUPAC Name |
6-chloro-4-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDFRHPVLKHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646410 | |
Record name | 6-Chloro-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-fluoro-1H-indazole | |
CAS RN |
885520-29-6 | |
Record name | 6-Chloro-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.